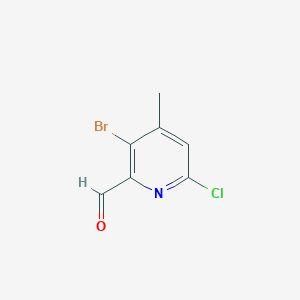
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative with a molecular formula of C7H5BrClNO. This compound features a bromine atom at the 3-position, a chlorine atom at the 6-position, a methyl group at the 4-position, and a formyl group at the 2-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. For example, starting with 4-methylpyridine, selective halogenation can introduce bromine and chlorine atoms at the desired positions.
Formylation: The formyl group can be introduced via Vilsmeier-Haack formylation, where the pyridine derivative is treated with a Vilsmeier reagent (DMF and POCl3) to form the carbaldehyde group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where the reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Some modern production methods employ continuous flow chemistry, which allows for better control over reaction parameters and can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the halogenated pyridine to simpler derivatives.
Substitution: Substitution reactions at the halogenated positions can be achieved using nucleophiles or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and organometallic reagents like Grignard reagents are employed.
Major Products Formed:
Oxidation: 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Bromo-6-chloro-4-methylpyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in material science for the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-chloro-6-methylpyridine: This compound differs by the position of the halogen atoms.
3-Bromo-6-chloropyridine-2-carbonitrile: This compound has a cyano group instead of a formyl group.
Eigenschaften
Molekularformel |
C7H5BrClNO |
|---|---|
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c1-4-2-6(9)10-5(3-11)7(4)8/h2-3H,1H3 |
InChI-Schlüssel |
FFNZVJQBJWHKAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1Br)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


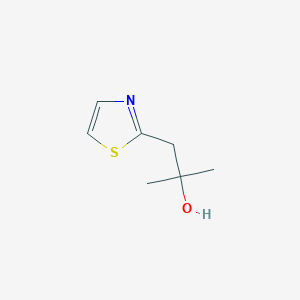
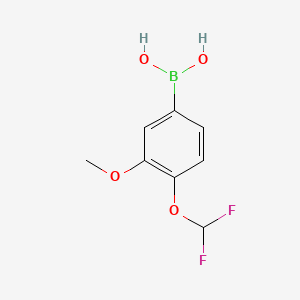
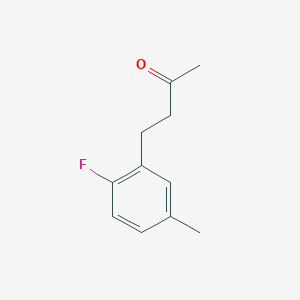
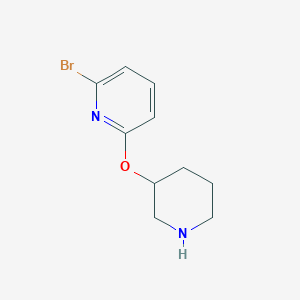
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
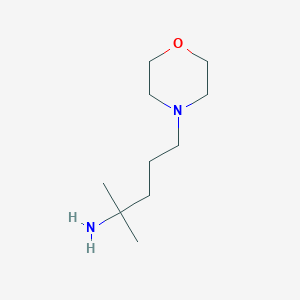
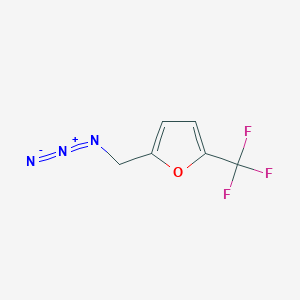
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
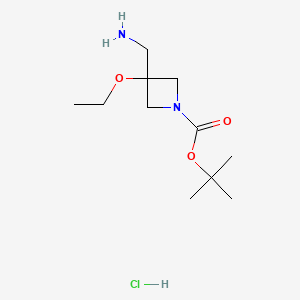

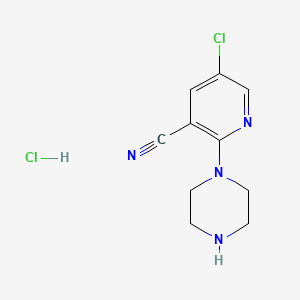

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
